An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid
Introduction
2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with a propyl group and an acetic acid moiety. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines standard experimental methodologies for their determination, and offers insights into its structural characterization and safe handling.
Chemical Identity and Molecular Structure
A clear identification of a compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid.
| Identifier | Value |
| IUPAC Name | 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid |
| CAS Number | 1891135-27-5[1] |
| Molecular Formula | C₈H₁₁NO₃[1] |
| Molecular Weight | 169.18 g/mol [1] |
| Canonical SMILES | CCCC1=NC=C(O1)CC(=O)O |
The molecular structure consists of a five-membered 1,3-oxazole ring. A propyl group is attached at the 2-position, and an acetic acid group is at the 5-position. The presence of both a lipophilic alkyl chain and a polar carboxylic acid group suggests a molecule with amphiphilic character, which will influence its solubility and partitioning behavior.
Physicochemical Properties and Their Significance
Acidity (pKa)
Theoretical Insight: The pKa is a measure of the acidity of a compound. 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid possesses two ionizable centers: the carboxylic acid group, which is acidic, and the nitrogen atom in the oxazole ring, which is weakly basic.
-
Carboxylic Acid (pKa₁): The primary acidic center is the carboxylic acid group (-COOH). We can estimate its pKa to be in the range of 4 to 5, similar to acetic acid (pKa ≈ 4.76)[2]. The electron-withdrawing nature of the adjacent oxazole ring may slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.
-
Oxazole Nitrogen (pKa₂): The nitrogen atom of the oxazole ring is weakly basic and can be protonated under strongly acidic conditions. The pKa of the conjugate acid of oxazole itself is very low (around 0.8).
Experimental Determination: Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of a compound.
Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the analyte (the oxazole derivative) while monitoring the pH of the solution with a pH meter. The pKa is the pH at which the acidic and conjugate base forms of the analyte are present in equal concentrations (the half-equivalence point).
Experimental Workflow: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Theoretical Insight: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is expressed as a logarithm (logP). A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic). Lipophilicity is a critical parameter in drug development as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
For 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, the propyl group contributes to its lipophilicity, while the carboxylic acid and the oxazole ring contribute to its hydrophilicity. At physiological pH (around 7.4), the carboxylic acid will be deprotonated to the carboxylate, significantly increasing its hydrophilicity. Therefore, the distribution coefficient (logD), which is pH-dependent, is often a more relevant parameter for biological systems.
Experimental Determination: Shake-Flask Method
The shake-flask method is the traditional and most straightforward method for determining logP.
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to partition between the two phases. After the phases have separated, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow: Shake-Flask Method for logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Solubility
Theoretical Insight: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a crucial property for drug delivery and formulation. The solubility of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is expected to be pH-dependent.
-
Aqueous Solubility: Due to the presence of the polar carboxylic acid group and the heteroatoms in the oxazole ring, the compound is expected to have some solubility in polar solvents like water, especially at higher pH where the carboxylic acid is deprotonated.[3]
-
Organic Solubility: The presence of the propyl group and the overall organic scaffold suggests that the compound will be soluble in a range of organic solvents, particularly polar organic solvents like methanol, ethanol, and acetone.
Experimental Determination: Equilibrium Solubility Method
The equilibrium solubility method is a common technique to determine the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved compound no longer changes). The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined.
Structural and Analytical Characterization
Confirming the structure and purity of a compound is essential. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the oxazole ring), the methylene protons of the acetic acid group (a singlet), and the proton on the oxazole ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum will show signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring, and the carbons of the propyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 170.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 168.17.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.
Recommended Method: Reversed-Phase HPLC
-
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer.
-
Typical Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (often with an acid modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.[4] The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention.
-
Detector: UV detector, monitoring at a wavelength where the oxazole ring absorbs (typically in the range of 210-260 nm).
-
Experimental Workflow: Purity Analysis by Reversed-Phase HPLC
Caption: Workflow for purity determination by reversed-phase HPLC.
Synthesis Overview
While a specific synthesis for 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is not detailed in the readily available literature, a general and plausible synthetic route for 2-alkyl-1,3-oxazole-5-acetic acids can be constructed based on established oxazole synthesis methodologies.[5][6]
A common approach involves the construction of the oxazole ring from acyclic precursors. For a 2,5-disubstituted oxazole, a plausible route could involve the reaction of an appropriate amide with a haloketone, followed by cyclization.
Safety and Handling
For any chemical compound, proper safety precautions are essential. While a specific safety data sheet (SDS) for 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid is not widely available, general precautions for related acidic and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Hazards: Based on analogous structures, this compound may cause skin, eye, and respiratory irritation.[7]
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(2-Propyl-1,3-oxazol-5-yl)acetic acid. While experimental data for this specific molecule is limited, this guide has offered insights based on its chemical structure and data from related compounds. The detailed descriptions of standard experimental methodologies for determining pKa, logP, and solubility, as well as analytical techniques for structural confirmation and purity assessment, provide a solid foundation for researchers working with this and similar compounds. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment.
References
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
- EvitaChem. (n.d.). Buy 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid (EVT-15392135).
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Bidepharm. (n.d.). CAS No. 1891135-27-5.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Bailey, J. L., & Scheidt, K. A. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(2), 208–211.
- meet.acellec.cat. (n.d.). PKA OF ACETIC ACID.
Sources
- 1. CAS:1891135-27-52-(2-Propyl-1,3-oxazol-5-yl)acetic acid-毕得医药 [bidepharm.com]
- 2. meet.acellec.cat - PKA OF ACETIC ACID [meet.acellec.cat]
- 3. evitachem.com [evitachem.com]
- 4. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
